

Application Notes and Protocols for In Vitro Assays of Cdk-IN-16

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Compound of Interest

Compound Name: Cdk-IN-16

Cat. No.: B15587503

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Introduction

Cyclin-dependent kinase 16 (CDK16), also known as PCTAIRE1, is an atypical member of the CDK family.[1] It plays a crucial role in a variety of cellular processes, including neurite outgrowth, vesicle trafficking, and cell proliferation.[2][3] CDK16 is activated by binding to cyclin Y (CCNY) or its homolog, cyclin Y-like 1 (CCNYL1).[2][1] Emerging evidence has implicated CDK16 as a potential therapeutic target in several cancers, including triple-negative breast cancer (TNBC), lung cancer, and prostate cancer, where its overexpression is often correlated with poor patient outcomes.[1][3] **Cdk-IN-16** is a potent and selective small molecule inhibitor of CDK16, designed to probe its function and evaluate its therapeutic potential.

These application notes provide detailed protocols for the in vitro characterization of **Cdk-IN-16**, including biochemical kinase assays and cell-based assays to assess its potency, selectivity, and cellular effects.

Data Presentation

Table 1: Kinase Inhibition Profile of **Cdk-IN-16**

Kinase Target	IC50 (nM)	Assay Type
CDK16/CycY	21	Biochemical Kinase Assay
CDK2/CycE	>1000	Biochemical Kinase Assay
CDK4/CycD1	>1000	Biochemical Kinase Assay
CDK5/p25	>1000	Biochemical Kinase Assay
CDK7/CycH/MAT1	>1000	Biochemical Kinase Assay
CDK9/CycT1	>1000	Biochemical Kinase Assay

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

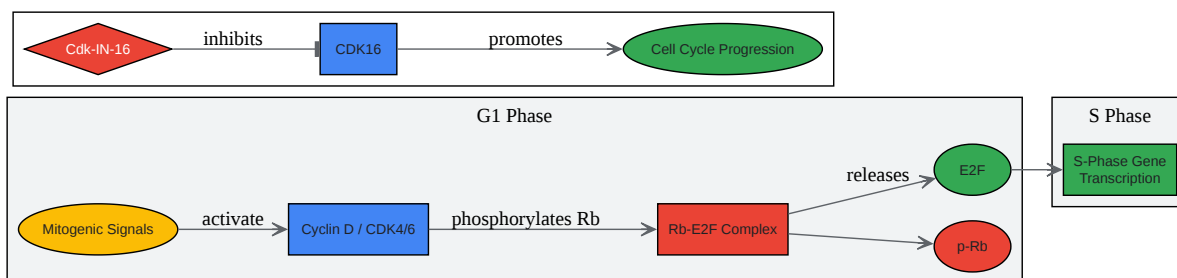
Table 2: Cellular Activity of **Cdk-IN-16** in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line	IC50 (nM) (Cell Viability)	Assay Type
MDA-MB-231	150	MTT Assay (72h)
Hs578T	210	MTT Assay (72h)
BT-549	180	MTT Assay (72h)

Note: The IC50 values represent the concentration of **Cdk-IN-16** required to inhibit cell viability by 50% after 72 hours of treatment.

Signaling Pathway

The canonical CDK4/6-Rb pathway is a key regulator of the G1/S phase transition in the cell cycle.[4][5][6] In its active state, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein.[4][5] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for DNA replication and S-phase entry.[7] CDK16 has also been shown to play a role in cell cycle progression, and its inhibition can lead to G2/M arrest in some cancer cells.[1]



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Caption: Simplified signaling pathway of cell cycle regulation and the point of intervention for **Cdk-IN-16**.

Experimental Protocols

Biochemical Kinase Assay (CDK16/CycY)

This protocol describes a radiometric filter-binding assay to determine the in vitro potency of **Cdk-IN-16** against the CDK16/CycY complex.

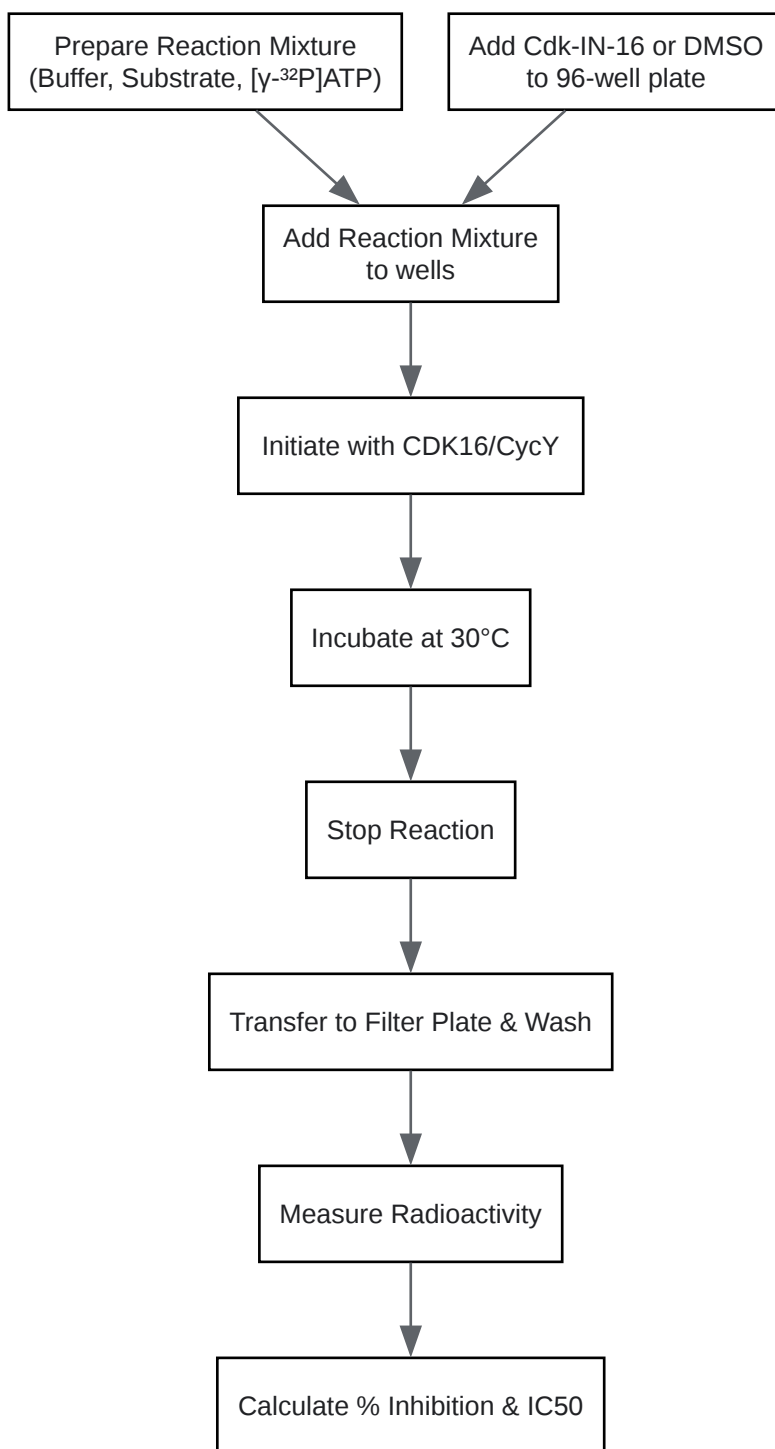
Materials:

- Recombinant human CDK16/CycY
- Substrate peptide (e.g., a generic serine/threonine kinase substrate)
- [γ - 32 P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **Cdk-IN-16** (serial dilutions in DMSO)
- 96-well filter plates

- Scintillation counter and cocktail

Procedure:

- Prepare a reaction mixture containing the kinase reaction buffer, substrate peptide, and [γ - ^{32}P]ATP.
- Add 1 μL of **Cdk-IN-16** at various concentrations (or DMSO as a vehicle control) to the wells of a 96-well plate.
- Add 24 μL of the reaction mixture to each well.
- Initiate the kinase reaction by adding 25 μL of recombinant CDK16/CycY enzyme to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a 96-well filter plate and wash several times with the stop solution to remove unincorporated [γ - ^{32}P]ATP.
- Dry the filter plate, add scintillation cocktail to each well, and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **Cdk-IN-16** relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.



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Caption: Workflow for the CDK16/CycY biochemical kinase assay.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of **Cdk-IN-16** on the viability and proliferation of cancer cell lines.^{[1][8]}

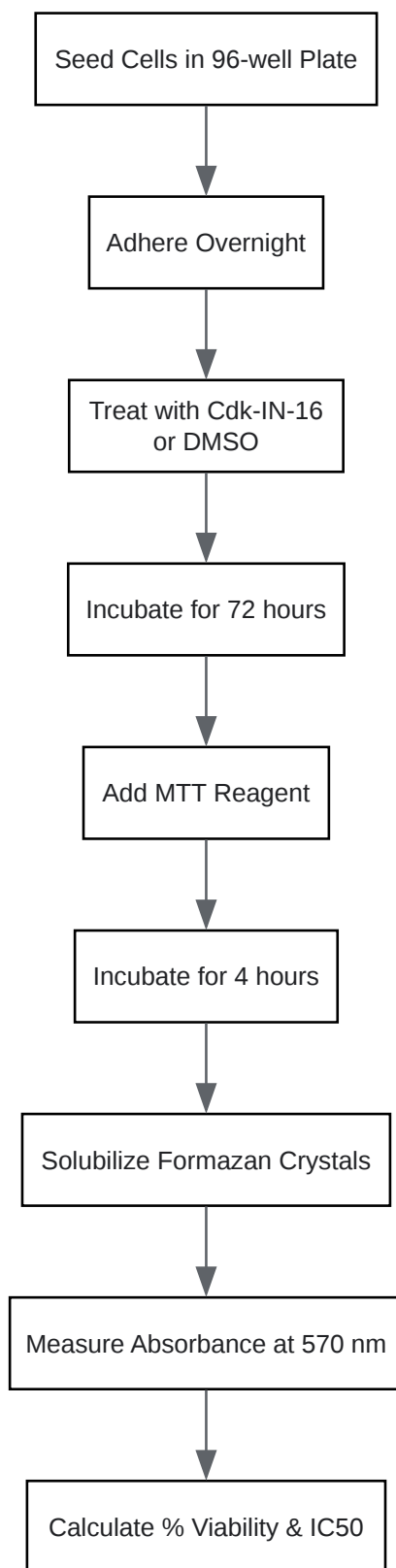
Materials:

- TNBC cell lines (e.g., MDA-MB-231, Hs578T, BT-549)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Cdk-IN-16** (serial dilutions in DMSO)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
- The next day, treat the cells with serial dilutions of **Cdk-IN-16** (final DMSO concentration should be $\leq 0.1\%$). Include wells with vehicle control (DMSO) and untreated cells.
- Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
- After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the DMSO control.

- Determine the IC₅₀ value by plotting the percentage of viability against the log concentration of **Cdk-IN-16** and fitting the data to a dose-response curve.



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